(E)-2-(2-Methylpropylidene)hexanal
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Overview
Description
(E)-2-(2-Methylpropylidene)hexanal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a hexanal backbone with a methylpropylidene substituent at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Methylpropylidene)hexanal typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base catalyst. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Methylpropylidene)hexanal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated aldehydes
Scientific Research Applications
(E)-2-(2-Methylpropylidene)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(2-Methylpropylidene)hexanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-Methylpropylidene)butanal
- (E)-2-(2-Methylpropylidene)pentanal
- (E)-2-(2-Methylpropylidene)heptanal
Uniqueness
(E)-2-(2-Methylpropylidene)hexanal is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
93980-82-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2E)-2-(2-methylpropylidene)hexanal |
InChI |
InChI=1S/C10H18O/c1-4-5-6-10(8-11)7-9(2)3/h7-9H,4-6H2,1-3H3/b10-7+ |
InChI Key |
BCKIEFFJHXOMBQ-JXMROGBWSA-N |
Isomeric SMILES |
CCCC/C(=C\C(C)C)/C=O |
Canonical SMILES |
CCCCC(=CC(C)C)C=O |
Origin of Product |
United States |
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